
6-amino-1H-pyrimidin-2-one
Overview
Description
Cytochrome P450 (CYT) is a superfamily of enzymes containing heme as a cofactor. These enzymes primarily function as monooxygenases, playing a crucial role in the oxidation of organic substances. They are involved in the metabolism of various molecules and chemicals within cells, including the detoxification of xenobiotics and the biosynthesis of steroids, fatty acids, and other lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochrome P450 enzymes are typically produced through recombinant DNA technology. The genes encoding these enzymes are cloned into suitable expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells are then cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of Cytochrome P450 enzymes involves fermentation processes using genetically engineered microorganisms. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize enzyme yield. After fermentation, the enzymes are extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Cytochrome P450 enzymes catalyze a wide range of reactions, including:
Oxidation: Hydroxylation of alkanes, epoxidation of alkenes, and oxidation of aromatic compounds.
Reduction: Reductive dehalogenation and denitration of halogenated and nitro compounds.
Substitution: N-dealkylation and O-dealkylation reactions
Common Reagents and Conditions:
Oxidation Reactions: Typically involve molecular oxygen (O₂) and a reducing agent such as NADPH.
Reduction Reactions: Often occur under hypoxic conditions with electron donors like NADPH.
Substitution Reactions: Require specific substrates and cofactors
Major Products:
- Hydroxylated metabolites
- Epoxides
- Dehalogenated and denitrated products
Scientific Research Applications
Scientific Research Applications
6-amino-1H-pyrimidin-2-one is utilized in various research domains:
Medicinal Chemistry
The compound serves as a precursor for synthesizing numerous pharmaceuticals, particularly those targeting viral infections and cancer. Its derivatives have shown promising activity against enzymes like dihydrofolate reductase, which plays a crucial role in DNA synthesis.
Case Study: Antiviral Activity
Research has demonstrated that certain derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds derived from this structure have been tested against HIV and other viruses, showing significant inhibition rates.
Biological Research
In biological systems, this compound is studied for its interactions with nucleic acids and proteins. It can be incorporated into DNA, allowing researchers to investigate DNA replication and repair mechanisms.
Interaction Studies
Studies have shown that this compound can bind to various enzymes involved in nucleotide synthesis pathways, making it a valuable tool for developing new therapeutic agents.
Chemical Research
As a building block in organic synthesis, it is used to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Industrial Applications
In industry, this compound is explored for:
- Material Science : Development of novel materials with specific chemical properties.
- Catalysis : As a catalyst in various organic reactions due to its reactive functional groups.
Mechanism of Action
Cytochrome P450 enzymes function by incorporating one atom of oxygen into the substrate while reducing the other atom to water. This process involves the formation of a high-valent iron-oxo species known as Compound I. The enzyme’s active site contains a heme group that facilitates electron transfer, enabling the catalytic cycle. The molecular targets include various organic substrates, and the pathways involved are primarily oxidative .
Comparison with Similar Compounds
Cytochrome c: Another heme protein involved in electron transport and apoptosis.
Cytochrome b: Participates in the electron transport chain in mitochondria.
Cytochrome d: Functions in bacterial respiration.
Uniqueness of Cytochrome P450: Cytochrome P450 enzymes are unique due to their broad substrate specificity and ability to catalyze a wide range of chemical reactions. Unlike other cytochromes, they are involved in both the metabolism of endogenous compounds and the detoxification of xenobiotics, making them essential for maintaining cellular homeostasis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-amino-1H-pyrimidin-2-one, and what factors influence the choice of method?
- Answer: The synthesis of this compound derivatives often employs one-pot multicomponent reactions, such as the Biginelli-like condensation, which allows simultaneous introduction of amino and carbonyl groups. Solvent selection (e.g., DMF or ethanol), temperature control, and catalytic systems (acidic or basic conditions) significantly influence reaction efficiency. For example, cold NH₄OH solutions and concentrated HCl in DMF are used to stabilize intermediates and enhance cyclization . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 6.5–7.5 ppm) and carbonyl groups (C=O at ~160–170 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₅H₆N₃O⁺ at m/z 124.0510).
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Physical properties like melting point (e.g., 214–216°C) and solubility in polar aprotic solvents (DMF, DMSO) are also critical .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield and purity of this compound in multi-step syntheses?
- Answer: Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency.
- Temperature Gradients: Gradual heating (e.g., 60°C → 110°C) minimizes side reactions.
- Workup Protocols: Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Answer: Contradictions may arise from variations in assay conditions (e.g., microbial strains, concentration ranges). Mitigation strategies include:
- Standardized Assays: Replicate studies using ATCC microbial strains and fixed concentrations (e.g., 50–100 µg/mL).
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends.
- Meta-Analysis: Cross-reference data from high-throughput toxicity databases (e.g., ToxCast) to identify consensus patterns .
Q. What computational methods are suitable for predicting the bioactivity of novel this compound analogs?
- Answer:
- Molecular Docking: Simulate binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling: Train models on datasets (e.g., PubChem BioAssay) to predict IC₅₀ values based on electronic (HOMO/LUMO) and steric descriptors.
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize analogs for synthesis .
Q. Methodological Considerations
- Data Validation: Cross-check spectroscopic data (e.g., IR carbonyl peaks) with reference standards (e.g., Thermo Scientific Chemicals) to confirm structural integrity .
- Ethical Reporting: Disclose synthetic yields, purity thresholds (>95%), and assay limitations (e.g., cytotoxicity not assessed) to ensure reproducibility .
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Record name | cytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52685-04-8, 26297-64-3 | |
Record name | Polycytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044456 | |
Record name | Cytosine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |
Record name | SID56322619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00109 [mmHg] | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
71-30-7 | |
Record name | Cytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cytosine | |
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Record name | cytosine | |
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Record name | 2(1H)-Pyrimidinone, 6-amino- | |
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Record name | Cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
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Record name | Cytosine | |
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Record name | CYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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